molecular formula C3H7NS2 B1658887 Ethyl carbamodithioate CAS No. 625-61-6

Ethyl carbamodithioate

Cat. No.: B1658887
CAS No.: 625-61-6
M. Wt: 121.23 g/mol
InChI Key: PBRXDWOPIKZYOJ-UHFFFAOYSA-N
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Description

Ethyl carbamodithioate is a chemical compound with the molecular formula C6H11NS2. It belongs to the class of dithiocarbamates, which are characterized by the presence of a dithiocarbamate group (R2N-CS-S-). This compound is known for its applications in various fields, including agriculture, medicine, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl carbamodithioate can be synthesized through the reaction of ethylamine with carbon disulfide in the presence of an alkali such as sodium hydroxide. The reaction proceeds as follows: \[ \text{C2H5NH2} + \text{CS2} + \text{NaOH} \rightarrow \text{C2H5NHC(S)SNa} + \text{H2O} \] The resulting sodium salt is then treated with an acid to obtain this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes the use of reactors that can handle the exothermic nature of the reaction and ensure the safe handling of carbon disulfide, which is highly toxic and flammable.

Chemical Reactions Analysis

Types of Reactions: Ethyl carbamodithioate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of ethyl carbamate and sulfur dioxide.

  • Reduction: Reduction reactions typically result in the formation of ethylamine and dithiocarbamate derivatives.

  • Substitution: Substitution reactions can produce various substituted dithiocarbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl carbamodithioate has a wide range of applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

  • Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the treatment of infections and inflammatory conditions.

  • Industry: this compound is used in the production of rubber accelerators, pesticides, and other industrial chemicals.

Mechanism of Action

Ethyl carbamodithioate is compared with other similar compounds, such as mthis compound and propyl carbamodithioate. These compounds share the dithiocarbamate group but differ in their alkyl chain length, which can influence their physical properties and biological activities. This compound is unique in its balance of reactivity and stability, making it suitable for various applications.

Comparison with Similar Compounds

  • Methyl carbamodithioate

  • Propyl carbamodithioate

  • Butyl carbamodithioate

  • Phenyl carbamodithioate

Properties

IUPAC Name

ethyl carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRXDWOPIKZYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392063
Record name Ethyl carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-61-6
Record name NSC25948
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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